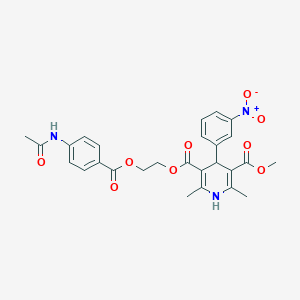

![molecular formula C14H12BrN2O2+ B280624 3-(Aminocarbonyl)-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium](/img/structure/B280624.png)

3-(Aminocarbonyl)-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Aminocarbonyl)-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as ABOP, and it is a pyridinium-based ionic liquid. ABOP has been synthesized through various methods, and its mechanism of action has been studied in detail.

Mechanism of Action

ABOP has been shown to interact with various biological molecules, including proteins and DNA. ABOP has been shown to bind to proteins and alter their structure, leading to changes in their function. Additionally, ABOP has been shown to interact with DNA and inhibit its replication. These interactions are thought to be due to the unique properties of ABOP, including its ionic nature and ability to form hydrogen bonds.

Biochemical and Physiological Effects

ABOP has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells. ABOP has been shown to induce apoptosis in cancer cells by altering the expression of various genes involved in cell cycle regulation and apoptosis. Additionally, ABOP has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

ABOP has several advantages for lab experiments, including its ability to dissolve various compounds and its stability under various conditions. Additionally, ABOP is relatively easy to synthesize and purify, making it a useful reagent in various reactions. However, ABOP has some limitations, including its toxicity and potential environmental impact. Therefore, caution should be taken when handling ABOP, and its use should be minimized whenever possible.

Future Directions

There are several future directions for the study of ABOP, including its potential applications in drug discovery and its use as a solvent in various reactions. Additionally, the mechanism of action of ABOP needs to be studied in more detail, including its interactions with various biological molecules. Furthermore, the toxicity and environmental impact of ABOP need to be studied in more detail to determine its safety for use in various applications.

Synthesis Methods

ABOP can be synthesized through various methods, including the reaction of 3-cyano-1-(2-hydroxyethyl)pyridinium bromide with 4-bromobenzoyl chloride in the presence of triethylamine. Another method involves the reaction of 3-cyano-1-(2-hydroxyethyl)pyridinium bromide with 4-bromobenzaldehyde in the presence of potassium carbonate. These methods result in the formation of ABOP, which can be purified through recrystallization or column chromatography.

Scientific Research Applications

ABOP has been used in various scientific research applications, including as a solvent, catalyst, and reagent. Due to its unique properties, ABOP has been used in the synthesis of various compounds, including imidazolium-based ionic liquids. ABOP has also been used as a catalyst in various reactions, including the synthesis of β-amino carbonyl compounds. Additionally, ABOP has been used as a reagent in the synthesis of various heterocyclic compounds.

properties

Molecular Formula |

C14H12BrN2O2+ |

|---|---|

Molecular Weight |

320.16 g/mol |

IUPAC Name |

1-[2-(4-bromophenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide |

InChI |

InChI=1S/C14H11BrN2O2/c15-12-5-3-10(4-6-12)13(18)9-17-7-1-2-11(8-17)14(16)19/h1-8H,9H2,(H-,16,19)/p+1 |

InChI Key |

ILBSOSPYPYAOSQ-UHFFFAOYSA-O |

SMILES |

C1=CC(=C[N+](=C1)CC(=O)C2=CC=C(C=C2)Br)C(=O)N |

Canonical SMILES |

C1=CC(=C[N+](=C1)CC(=O)C2=CC=C(C=C2)Br)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-{4-[(3-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-ethyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280544.png)

![3-Ethyl 5-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280546.png)

![3-(2-{[4-(Acetylamino)benzoyl]oxy}ethyl) 5-{2-[4-(acetylamino)phenoxy]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280547.png)

![3-Methyl 5-(2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280548.png)

![Bis{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280553.png)

![Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280554.png)

![3-{2-[(4-Hydroxybenzoyl)amino]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280555.png)

![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-(tetrahydro-2-furanylmethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280556.png)

![3-Ethyl 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{5-nitro-2-thienyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280557.png)

![3-Ethyl 5-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280559.png)

![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-ethyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280562.png)

![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-isopropyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280563.png)

![Bis{2-[4-(acetylamino)phenoxy]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280564.png)